molecular formula C8H11NO B063811 6-(Dimethylamino)-3-hexene-5-yne-2-one CAS No. 175843-91-1

6-(Dimethylamino)-3-hexene-5-yne-2-one

Cat. No. B063811
M. Wt: 137.18 g/mol
InChI Key: SKJMQOURKHAEIG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-3-hexene-5-yne-2-one is a chemical compound that belongs to the family of enones. It is also known as DMAMCL or DMAMC. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-(Dimethylamino)-3-hexene-5-yne-2-one depends on its specific application. As a fluorescent probe for ROS detection, this compound undergoes a specific reaction with ROS, leading to a change in its fluorescence properties. As a photosensitizer for PDT, this compound absorbs light energy and transfers it to molecular oxygen, leading to the production of ROS and subsequent cell death. As a ligand for metal complexes, this compound coordinates with metal ions, leading to the formation of stable complexes with unique properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(Dimethylamino)-3-hexene-5-yne-2-one depend on its specific application. As a fluorescent probe, this compound has been shown to be non-toxic and non-cytotoxic to cells. As a photosensitizer for PDT, this compound has been shown to induce cell death in cancer cells. Furthermore, this compound has been shown to be biocompatible and non-toxic to normal cells. As a ligand for metal complexes, this compound has been shown to have potential applications in catalysis and materials science.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(Dimethylamino)-3-hexene-5-yne-2-one in lab experiments include its unique properties, ease of synthesis, and potential applications in various fields. However, there are also some limitations to its use, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many future directions for the use of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research. Some potential areas of application include the development of new fluorescent probes for the detection of ROS, the synthesis of new metal complexes with unique properties, and the development of new photosensitizers for PDT. Furthermore, this compound could be used in the development of new materials with potential applications in electronics, energy, and catalysis. Overall, the future of 6-(Dimethylamino)-3-hexene-5-yne-2-one in scientific research is promising, and further studies are needed to fully explore its potential applications.
In conclusion, 6-(Dimethylamino)-3-hexene-5-yne-2-one is a unique chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively used as a fluorescent probe for ROS detection, a photosensitizer for PDT, and a ligand for metal complexes. Further studies are needed to fully explore its potential applications and to overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 6-(Dimethylamino)-3-hexene-5-yne-2-one involves the reaction of 2-bromo-6-methyl-3-hexene-5-yne with dimethylamine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 70-80%. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-(Dimethylamino)-3-hexene-5-yne-2-one has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Furthermore, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

properties

CAS RN

175843-91-1

Product Name

6-(Dimethylamino)-3-hexene-5-yne-2-one

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(E)-6-(dimethylamino)hex-3-en-5-yn-2-one

InChI

InChI=1S/C8H11NO/c1-8(10)6-4-5-7-9(2)3/h4,6H,1-3H3/b6-4+

InChI Key

SKJMQOURKHAEIG-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C=C/C#CN(C)C

SMILES

CC(=O)C=CC#CN(C)C

Canonical SMILES

CC(=O)C=CC#CN(C)C

synonyms

3-Hexen-5-yn-2-one, 6-(dimethylamino)-, (3E)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.